molecular formula C18H17NO5 B10810382 Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate

Cat. No.: B10810382
M. Wt: 327.3 g/mol
InChI Key: YSXGTWQHCFHNGJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of therapies for central nervous system (CNS) disorders. The 2,3-dihydro-1,4-benzodioxine scaffold is a recognized pharmacophore in the development of bioactive molecules. Compounds featuring this core structure have been explored as potential alpha2C adrenoceptor antagonists . Such antagonists are a active area of research for the treatment of various conditions, including Parkinson's disease, depression, and other CNS-mediated responses . Furthermore, structurally related benzodioxine and benzodiazepine derivatives have demonstrated anxiolytic-like activity in preclinical models, without the significant memory impairment often associated with classical benzodiazepines . The specific structure of this compound, which incorporates a benzoate ester linked via a carbonylamino bridge, suggests its utility as a key synthetic intermediate or a candidate for further pharmacological screening. Researchers can employ this compound in the design and synthesis of novel ligands or as a tool for studying neurological pathways. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-3-4-8-13(12)19-17(20)16-11-23-14-9-5-6-10-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGTWQHCFHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Benzodioxine Ring Formation and Amide Coupling

Step 1: Synthesis of 2,3-Dihydro-1,4-Benzodioxine-3-Carboxylic Acid
The benzodioxine ring is formed via ring-closing reactions. A common method involves reacting catechol derivatives with dibromides under alkaline conditions.

Reagents/Conditions Procedure Yield Reference
3,4-Dihydroxybenzaldehyde + 1,2-Dibromoethane, NaOH, K₂CO₃, DMF, 65°C, 24 hRing closure followed by oxidation with KMnO₄60–75%

Step 2: Activation to Acyl Chloride
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) to facilitate amide bond formation.

Reagents/Conditions Procedure Yield Reference
SOCl₂, reflux (70–80°C), 4 hFormation of 2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride85–90%

Step 3: Amide Coupling with Ethyl 4-Aminobenzoate
The acyl chloride reacts with ethyl 4-aminobenzoate to form the target amide. Coupling agents like HATU or EDCI enhance efficiency.

Reagents/Conditions Procedure Yield Reference
Ethyl 4-aminobenzoate, HATU, DIPEA, DMF, 40°C, 12 hAmide formation followed by purification via column chromatography70–80%

Route 2: Direct Amidation via Coupling Agents

Alternative methods bypass acyl chloride formation by directly coupling the carboxylic acid with the amine using carbodiimides.

Reagents/Conditions Procedure Yield Reference
2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid + ethyl 4-aminobenzoate, EDCI, DMAP, DCM, RT, 24 hDirect amidation with activation60–70%

Critical Reaction Parameters

Table 1: Optimization of Key Steps

Step Parameter Optimal Conditions Impact on Yield
Ring ClosureAlkaline StrengthNaOH/K₂CO₃ (5:1 molar ratio)Maximizes ring closure efficiency
Acyl Chloride FormationTemperature70–80°C (reflux)Ensures complete conversion
Amide CouplingSolventDMF or DCMEnhances solubility and reaction rate
PurificationChromatographySilica gel (ethyl acetate/hexane)Removes unreacted starting materials

Challenges and Mitigation Strategies

Side Reactions and Purification

  • Lachrymatory Byproducts : Ethyl-2-bromoacrylate may form during dibromoester reactions, requiring rigorous extraction with dichloromethane.

  • Stereochemical Purity : Use of chiral catalysts (e.g., lipases) ensures enantioselective synthesis of benzodioxane derivatives.

Table 2: Common Impurities and Remedies

Impurity Source Removal Method
Unreacted Ethyl 4-AminobenzoateIncomplete couplingAcid-base extraction (NaHCO₃ wash)
Dimeric AmidesOver-couplingColumn chromatography (silica gel, ethyl acetate/hexane)

Spectroscopic and Analytical Data

Key Characterization Methods :

  • ¹H NMR : Peaks for benzodioxine protons (δ 4.2–4.4 ppm, m), ethyl ester (δ 1.3–1.4 ppm, t), and aromatic protons (δ 7.0–8.0 ppm).

  • IR : Strong carbonyl absorption at ~1680 cm⁻¹ (amide C=O).

Comparative Analysis of Routes

Route Advantages Limitations
Route 1 High yield, well-established stepsRequires hazardous SOCl₂
Route 2 Greener (no SOCl₂), scalableLower yields due to steric hindrance

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing α₂C adrenergic receptor antagonists.

  • Material Science : Potential use in polymer cross-linkers due to reactive amide groups .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups. Common reagents for these reactions include alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkoxides, amines

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring can interact with hydrophobic pockets in proteins, while the ester and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Benzodioxine vs. Benzodiazepine Core : The target compound’s 1,4-benzodioxine core differs from the benzo[e][1,4]diazepine in , which contains a seven-membered ring with two nitrogen atoms. Benzodiazepines are well-documented for CNS activity, whereas benzodioxines are often associated with antioxidant properties .

Linkage Differences: The carbonylamino (–NH–C=O–) group in the target compound contrasts with the carbamoyl (–NH–CO–) group in ’s methyl benzoate derivative. This difference could influence hydrogen-bonding capacity and metabolic stability .

Reactivity and Functional Performance

  • Resin Applications (): Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization than methacrylate analogs. By extension, the target compound’s ethyl benzoate group may enhance reactivity in ester-based syntheses, though its benzodioxine substituents could sterically hinder reactions .
  • Co-initiator Effects: Diphenyliodonium hexafluorophosphate (DPI) improves the performance of resins with amine co-initiators. The target compound lacks dimethylamino groups but contains a carbonylamino linkage, which may interact differently with photoinitiators .

Biological Activity

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate (CAS Number: 2788375) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H17_{17}NO5_{O_5}, with a molecular weight of approximately 325.34 g/mol. The compound features a benzodioxine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18_{18}H17_{17}NO5_{O_5}
Molecular Weight325.34 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of the benzodioxine intermediate followed by acylation with an appropriate benzoic acid derivative.

Anti-inflammatory Properties

Research has indicated that compounds containing the benzodioxine structure exhibit significant anti-inflammatory effects. A study published in Bioorganic & Medicinal Chemistry highlighted that derivatives of benzodioxine showed potent inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that the compound can scavenge free radicals effectively, suggesting potential protective effects against oxidative stress .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The functional groups present allow for:

  • Hydrogen Bonding : Enhances binding affinity to target proteins.
  • Electrostatic Interactions : Facilitates interactions with charged residues in enzymes or receptors.
  • Hydrophobic Contacts : Contributes to the stability of the ligand-receptor complex.

These interactions modulate enzyme activities and receptor functions, leading to therapeutic effects.

Case Studies

  • Anti-inflammatory Study : A specific study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and histological evidence of inflammation .
  • Antioxidant Efficacy : Another investigation focused on the compound's ability to reduce lipid peroxidation in liver tissues exposed to oxidative stress. The findings suggested that treatment with this compound significantly lowered malondialdehyde levels compared to control groups .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
CondensationEthyl anthranilate, nitrobenzamido acidForm amide bond
ReductionH₂/Pd-C, 50–60°CReduce nitro to amine
CyclizationFeCl₃, DMF, 80°CRing closure to benzodioxine

Basic: How is spectroscopic characterization (NMR, MS) employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR : Identify protons on the benzodioxine ring (δ 4.2–4.5 ppm for -OCH₂CH₂O-) and the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). Amide NH protons typically appear at δ 8.0–10.0 ppm .
  • ¹³C-NMR : Carbonyl groups (amide: ~168–170 ppm; ester: ~165–170 ppm) and benzodioxine carbons (100–150 ppm) are diagnostic.
  • Mass Spectrometry : Exact mass (e.g., 331.1451 Da) confirms molecular formula. High-resolution MS (HRMS) with <0.05 Da error ensures purity .

Advanced: How do structural modifications (e.g., substituents on the benzodioxine ring) affect physicochemical properties?

Methodological Answer:
Substituents influence reactivity and stability:

  • Electron-donating groups (e.g., -OCH₃) : Increase electron density on the benzodioxine ring, enhancing resistance to oxidation but reducing electrophilic reactivity.
  • Steric effects : Bulky groups at the 3-position may hinder cyclization efficiency, requiring optimized catalysts (e.g., FeCl₃ vs. AlCl₃) .
  • Amine co-initiators : In related benzodioxine esters, higher amine concentrations (e.g., 1:2 CQ/amine ratio) improve crosslinking and thermal stability .

Q. Table 2: Substituent Impact on Properties

SubstituentReactivity TrendStability Impact
-OCH₃Slower cyclizationHigher thermal stability
-NO₂Faster condensationReduced shelf life
-ClModerate reactivityImproved crystallinity

Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:
Discrepancies often arise from:

  • Solvent purity : Trace water in DMF can hydrolyze esters; use molecular sieves or anhydrous conditions .
  • Catalyst loading : FeCl₃ concentrations >5 mol% may cause side reactions (e.g., over-cyclization). Optimize via gradient experiments (1–10 mol%).
  • Scaling kinetics : Larger batches require longer reaction times; monitor via TLC or in-situ IR for real-time adjustment .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Ester hydrolysis : Occurs in protic solvents; use anhydrous DMF or THF.
  • Incomplete cyclization : Add FeCl₃ incrementally and monitor temperature (80–100°C optimal) .
  • Oxidation of benzodioxine : Store intermediates under nitrogen to prevent ring degradation.

Advanced: How to analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h). Monitor via HPLC for degradation products (e.g., benzoic acid derivatives).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Related benzodioxine esters show stability up to 150°C in inert atmospheres .

Basic: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., carbonyl carbons).
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. DMF) .

Advanced: How to optimize catalytic systems for enantioselective synthesis of benzodioxine derivatives?

Methodological Answer:

  • Chiral Ligands : Use (R)-BINAP or Jacobsen catalysts for asymmetric induction during cyclization.
  • Solvent Effects : Polar solvents (e.g., MeCN) enhance enantiomeric excess (ee) by stabilizing transition states.
  • Case Study : FeCl₃ with L-proline achieves ~75% ee in related benzodioxines .

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